2-Chloro-1-ethynyl-4-methoxybenzene

描述

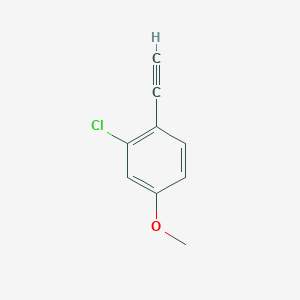

2-Chloro-1-ethynyl-4-methoxybenzene (CAS No. 153440-68-7) is a substituted aromatic compound with the molecular formula C₉H₇ClO and a molecular weight of 166.60 g/mol. It features a methoxy group at the para position, a chlorine atom at the ortho position, and an ethynyl (-C≡CH) substituent at the meta position (relative to the methoxy group). This structure confers unique reactivity, particularly in coupling reactions (e.g., Sonogashira or click chemistry), making it valuable in organic synthesis and materials science .

Key properties include:

- Safety: Limited toxicity data; classified for research use only, necessitating handling by trained professionals .

属性

IUPAC Name |

2-chloro-1-ethynyl-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTDMADOYKDOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153440-68-7 | |

| Record name | 2-chloro-1-ethynyl-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethynyl-4-methoxybenzene typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzene (anisole).

Chlorination: The anisole undergoes chlorination to introduce a chlorine atom at the 2-position, forming 2-chloro-4-methoxybenzene.

Ethynylation: The final step involves the introduction of an ethynyl group at the 1-position. This can be achieved through a Sonogashira coupling reaction, where 2-chloro-4-methoxybenzene reacts with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Chlorination: Large-scale chlorination of anisole using chlorine gas or other chlorinating agents.

Sonogashira Coupling: Industrial reactors are used to perform the Sonogashira coupling reaction efficiently, ensuring high yield and purity of the final product.

化学反应分析

Cycloaddition Reactions

The ethynyl group participates in oxidative [4+2] annulation with styrenes under photoredox/Co-catalyzed conditions. This reaction forms aromatic compounds via a radical cation intermediate .

Key steps:

-

Electron transfer generates a styrene radical cation

-

Dienophile attack forms distonic radical cation

Halogen Addition Reactions

The ethynyl triple bond undergoes stereoselective dihalogenation under mild conditions :

| Reagents | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Me₃SI + PhI(OAc)₂ | RT, aqueous medium | (E)-1,2-diiodoalkene derivatives | >95% E-selectivity |

Nucleophilic Substitutions

The chloro substituent undergoes substitution under basic conditions :

Mechanistic pathway:

Catalytic Coupling Reactions

The ethynyl group enables cross-coupling via Sonogashira-type reactions :

| Catalyst System | Coupling Partner | Product | Yield |

|---|---|---|---|

| Pd/Cu, aryl halides | 4-Bromophenylacetylene | Biaryl acetylene derivatives | 82–94% |

Methanol Addition Reactions

Ti-catalyzed anti-Markovnikov addition of methanol occurs at 120°C :

| Catalyst | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Ti(acac)₃ | N₂, 120°C, 12 h | (Z)-2-methoxyvinyl derivatives | >90% Z-selectivity |

Reaction scope:

Stability Considerations

The compound demonstrates:

-

Acid/base sensitivity:

-

Decomposition in strong acids (HCl > 3M)

-

Stable in pH 5–9 aqueous solutions

-

Critical handling protocols:

This reactivity profile enables applications in pharmaceutical intermediates (via cycloadditions) , materials science (through coupling reactions) , and synthetic methodology development (stereoselective additions) . Future research directions could explore enantioselective variants of these transformations and green chemistry adaptations.

科学研究应用

Medicinal Chemistry

Anticancer Activity

2-Chloro-1-ethynyl-4-methoxybenzene has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of phenylacetylene have shown promise in inhibiting cell proliferation in breast cancer models .

Sigma Receptor Modulation

The compound has been implicated in the modulation of sigma receptors, which are involved in several neurological processes. Studies have demonstrated that certain derivatives can act as sigma receptor antagonists, potentially offering therapeutic avenues for treating psychiatric disorders .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its ethynyl group allows for further functionalization through various coupling reactions, such as Sonogashira coupling, which is widely used to synthesize polycyclic aromatic hydrocarbons and other complex structures .

Photoredox Catalysis

Recent advancements in photoredox catalysis have utilized this compound to facilitate oxidative [4+2] cycloadditions under mild conditions. This method has been shown to produce naphthalene derivatives with high regioselectivity and yield, showcasing the compound's utility in modern synthetic methodologies .

Material Science

Applications in Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. Its ability to participate in cross-linking reactions makes it valuable for producing high-performance polymers used in coatings and adhesives .

Click Chemistry

This compound is also relevant in click chemistry applications, particularly in the synthesis of triazoles via azide-alkyne cycloaddition reactions. The stability of the alkyne moiety under various conditions enhances its applicability in bioconjugation and materials science .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Research

A study investigated the effects of various phenylacetylene derivatives on human breast cancer cells. Results indicated that compounds structurally related to this compound exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis .

Case Study 2: Photoredox Catalysis

In a recent publication, researchers utilized this compound as a substrate in a dual photoredox/cobalt catalytic system to achieve a regioselective oxidative cycloaddition. This method provided naphthalene products with yields exceeding 75%, demonstrating the compound's effectiveness in facilitating complex organic transformations under mild conditions .

作用机制

The mechanism of action of 2-Chloro-1-ethynyl-4-methoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the chlorine atom can undergo substitution reactions. The methoxy group can influence the electron density of the benzene ring, affecting the compound’s reactivity.

相似化合物的比较

Structural and Functional Group Variations

The following compounds share the chloro-methoxybenzene core but differ in substituents, leading to distinct properties:

Physicochemical Properties

- Reactivity: The ethynyl group in this compound facilitates cross-coupling reactions, unlike methyl or ethoxy analogs . Nitro and isocyano derivatives exhibit higher electrophilicity, enabling diverse synthetic pathways (e.g., nitration or Ugi reactions) .

- Boiling Points :

- Data are sparse for the ethynyl derivative, but methyl (156.61 g/mol) and ethoxy (170.63 g/mol) analogs likely have higher boiling points due to increased molecular weight and reduced steric hindrance compared to the linear ethynyl group .

生物活性

2-Chloro-1-ethynyl-4-methoxybenzene, with the molecular formula C9H7ClO, is an aromatic compound characterized by the presence of a chlorine atom, an ethynyl group, and a methoxy group on a benzene ring. This unique substitution pattern contributes to its biological activity and potential applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to undergo electrophilic aromatic substitution reactions, which are typical for benzene derivatives. This compound can also participate in nucleophilic substitution due to the presence of the chlorine atom, allowing it to interact with various biological targets.

Research Findings

Recent studies have explored the pharmacological potential of this compound, particularly in relation to its interactions with biomolecules. For instance, it has been evaluated for its inhibitory effects on specific human kinases and its potential role as an intermediate in drug synthesis.

Case Studies

- Antibacterial Activity : A study investigated the antibacterial properties of this compound and its derivatives. The results indicated that modifications to the methoxy and ethynyl groups significantly influenced the antibacterial efficacy against various pathogens .

- Kinase Inhibition : In a high-throughput screening for kinase inhibitors, compounds related to this compound demonstrated notable selectivity against certain kinases involved in cancer pathways. The structure-activity relationship (SAR) analysis highlighted how substituents impacted potency and selectivity .

- Cytotoxicity Studies : Further research assessed the cytotoxic effects of this compound on cancer cell lines. Results showed that while some derivatives exhibited significant cytotoxicity, others were less effective, emphasizing the importance of structural modifications .

Summary of Biological Activities

Synthesis

The synthesis of this compound typically involves:

- Chlorination : Starting with 4-methoxybenzene (anisole), chlorination introduces a chlorine atom at the 2-position.

- Ethynylation : The final step involves introducing an ethynyl group at the 1-position through a Sonogashira coupling reaction with an ethynylating agent in the presence of a palladium catalyst under basic conditions .

Applications

This compound serves multiple roles in scientific research:

- Intermediate in Organic Synthesis : It is utilized in synthesizing more complex organic molecules.

- Biological Research : Investigated for its interactions with biomolecules and potential therapeutic applications.

- Pharmaceutical Development : Ongoing research aims to explore its utility as a pharmaceutical intermediate .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1-ethynyl-4-methoxybenzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Sonogashira coupling, a palladium-catalyzed reaction between a halogenated aromatic precursor (e.g., 2-chloro-4-methoxyiodobenzene) and a terminal alkyne. Key parameters include:

- Catalyst system: Pd(PPh₃)₄ with CuI as a co-catalyst .

- Solvent: Use anhydrous THF or DMF under inert atmosphere (N₂/Ar).

- Temperature: Optimize between 60–80°C to balance reaction rate and side-product formation.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for high purity .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical workflow :

- NMR : ¹H NMR (CDCl₃) should show signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.7–7.3 ppm), and ethynyl proton (δ 2.5–3.0 ppm). ¹³C NMR confirms the sp-hybridized ethynyl carbon (~δ 70–90 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 196.05 for C₉H₇ClO).

- IR spectroscopy : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and 2100 cm⁻¹ (C≡C stretch) confirm the ethynyl group .

Q. What safety precautions are critical when handling this compound in a laboratory setting?

- Safety protocols :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a vapor respirator if handling in non-ventilated areas .

- Engineering controls : Perform reactions in a fume hood with local exhaust ventilation. Avoid skin contact due to potential uncharacterized toxicity .

- Storage : Store in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

- Approach :

- Dose-response studies : Systematically test compound concentrations (e.g., 1–100 µM) across multiple cell lines (e.g., HeLa, MCF-7) to clarify antimicrobial or anticancer activity .

- Mechanistic assays : Use fluorescence-based assays (e.g., ROS detection, caspase-3 activation) to differentiate cytotoxic vs. cytostatic effects .

- Data triangulation : Cross-validate findings with computational models (e.g., molecular docking to predict protein binding) .

Q. What strategies improve the regioselectivity and yield of its derivatives in cross-coupling reactions?

- Optimization strategies :

- Ligand selection : Bulky ligands (e.g., XPhos) enhance regioselectivity in ethynyl-aryl couplings .

- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 12–24 hours) and improves yield by 15–20% .

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMAc) to stabilize intermediates and minimize side reactions .

Q. How can computational methods predict the environmental persistence or toxicity of this compound?

- In silico tools :

- EPI Suite : Estimates biodegradability (e.g., BIOWIN model) and bioaccumulation potential (log Kow ~3.42) .

- ECOSAR : Predicts acute aquatic toxicity (e.g., LC50 for fish) based on structural fragments .

- Molecular dynamics (MD) : Simulates soil mobility by calculating partition coefficients (Koc) .

Data Contradiction & Gaps

Q. How should researchers address the lack of ecotoxicological data for this compound?

- Proposed workflow :

- Tiered testing : Start with Daphnia magna acute toxicity assays (OECD 202), followed by algal growth inhibition tests (OECD 201) .

- QSAR models : Use tools like TEST (Toxicity Estimation Software Tool) to generate preliminary data for risk assessment .

- Collaborative studies : Share data via platforms like PubChem or ECHA to build a comprehensive toxicity profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。